

Endogenous Danger Signals in Sterile Inflammation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DAMP	
Cat. No.:	B591043	Get Quote

Introduction to Sterile Inflammation and Danger Signals

Sterile inflammation is an inflammatory response triggered by non-infectious stimuli, such as tissue injury, ischemia-reperfusion, and metabolic stress. Unlike inflammation caused by pathogens, which is initiated by pathogen-associated molecular patterns (PAMPs), sterile inflammation is driven by endogenous molecules released from stressed or dying cells. These molecules are known as damage-associated molecular patterns (DAMPs) or alarmins.[1][2]

DAMPs are normally sequestered within healthy cells and are only released upon cellular damage or death. Once in the extracellular space, they are recognized by pattern recognition receptors (PRRs) on immune and non-immune cells, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, and the recruitment of immune cells to the site of injury.[2][3] This inflammatory response is crucial for tissue repair and regeneration; however, if dysregulated, it can contribute to the pathogenesis of a wide range of chronic inflammatory and autoimmune diseases.[1][3]

This guide provides an in-depth overview of the core endogenous danger signals, their mechanisms of action, and the experimental approaches used to study them in the context of sterile inflammation.

Key Endogenous Danger Signals (DAMPs) and Their Receptors

A diverse array of molecules can function as **DAMP**s, each with specific receptors and downstream signaling pathways.

High-Mobility Group Box 1 (HMGB1)

HMGB1 is a nuclear protein that, upon release into the extracellular space, acts as a potent pro-inflammatory cytokine.[3][4] It is released from necrotic cells or actively secreted by stressed immune cells.[4] Extracellular HMGB1 signals through several receptors, including Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE).[3][4]

Extracellular ATP and Adenosine

ATP is the primary energy currency of the cell, and its release into the extracellular space is a key indicator of cellular damage.[5][6] Extracellular ATP acts as a **DAMP** by activating purinergic receptors, particularly the P2X7 receptor, on immune cells.[7][8] This activation leads to the opening of ion channels, potassium efflux, and subsequent activation of the NLRP3 inflammasome.[9][10] Extracellular ATP is rapidly hydrolyzed to adenosine, which can have both pro- and anti-inflammatory effects depending on the receptor it engages.[6]

S100 Proteins

The S100 protein family consists of small, calcium-binding proteins that are released by activated phagocytes and damaged cells. Several members, including S100A8 and S100A9, act as **DAMP**s and signal primarily through TLR4 and RAGE.[11]

Mitochondrial DAMPs

Mitochondria, being of endosymbiotic origin, contain several molecules that are recognized as foreign by the innate immune system when released into the extracellular space. These mitochondrial **DAMP**s include mitochondrial DNA (mtDNA), which is rich in unmethylated CpG motifs and can activate TLR9, and formyl peptides, which are recognized by formyl peptide receptors (FPRs).

Uric Acid

Uric acid is the end product of purine metabolism and can crystallize to form monosodium urate (MSU) crystals when its concentration is elevated. These MSU crystals are a key trigger of the inflammatory response in gout.[1][12] MSU crystals are phagocytosed by immune cells, leading to lysosomal damage and subsequent activation of the NLRP3 inflammasome.[1][9]

Heat Shock Proteins (HSPs)

HSPs are molecular chaperones that are upregulated in response to cellular stress. While intracellular HSPs are protective, extracellular HSPs, particularly HSP70, can act as **DAMP**s and signal through TLR4 to promote inflammation.[12][13]

Extracellular Matrix (ECM) Fragments

Degradation of the extracellular matrix during tissue injury can generate fragments that function as **DAMP**s. These include fragments of hyaluronan, fibronectin, and heparan sulfate.

- Hyaluronan Fragments: Low-molecular-weight fragments of hyaluronan can signal through TLR4 and CD44 to induce an inflammatory response.[14][15]
- Fibronectin: The extra domain A (EDA) of fibronectin, which is exposed upon tissue injury, can act as a TLR4 agonist.[3][16]
- Heparan Sulfate: Fragments of heparan sulfate, a glycosaminoglycan found on cell surfaces and in the ECM, can also trigger inflammatory signaling.[17][18]

LL-37

LL-37 is a cationic antimicrobial peptide that can also function as a **DAMP**.[19] It can form complexes with self-DNA and self-RNA, which are then recognized by TLR9 and TLR7/8, respectively, leading to the production of type I interferons and other inflammatory mediators. [19]

Neutrophil Extracellular Traps (NETs)

NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. However, the components of NETs can also act as **DAMP**s and contribute to sterile inflammation in diseases like systemic lupus erythematosus.[1][9]

Check Availability & Pricing

Data Presentation: Quantitative Analysis of DAMPs in Sterile Inflammation

The following tables summarize quantitative data on the levels of various **DAMP**s in different models and clinical settings of sterile inflammation.

DAMP	Model/Disease	Sample Type	Concentration/ Level	Reference
HMGB1	Chronic Non- Specific Low Back Pain	Adherent cell culture supernatant	~15 ng/mL (vs. ~5 ng/mL in controls)	[20]
Cuproptosis (in vitro)	Cell culture supernatant	~1.5 ng/mL (vs. <0.5 ng/mL in controls)	[21]	
Mitochondrial DNA (mtDNA)	Trauma Patients (with MODS)	Plasma	~35,000 copies/ µL (vs. ~10,000 in no MODS)	[22]
Trauma Patients (Non-survivors)	Plasma	~4.0 (Log10 copies/mL)	[23]	
Heat Shock Protein 70 (HSP70)	Myocardial Ischemia/Reperf usion (Rat)	Myocardium	~2.3-fold increase vs. control	[24]
Kidney Ischemia/Reperf usion (Mouse)	Kidney	>43-fold increase vs. control	[12]	
Hyaluronan	Osteoarthritis (Human)	Synovial Fluid	1.14 ± 0.49 mg/mL (vs. 2.2 ± 1.7 mg/mL in normal)	[25][26]
LL-37	Psoriasis (Human)	Serum	106.3 ng/mL (vs. 3.8 ng/mL in controls)	[27]
Psoriasis (Human)	Serum	8.62 ± 0.56 ng/mL (vs. 2.96 ± 0.19 ng/mL in controls)	[22]	
NETs (MPO-DNA complex)	Systemic Lupus Erythematosus	Serum	Elevated vs. healthy controls	[9]

	(Human)			
Heparanase	Diabetic Nephropathy (Human)	Urine	Significantly greater than in controls	[17][28]

Cytokine	Model/Disease	Sample Type	Concentration/ Level	Reference
IL-1β	Myocardial Ischemia/Reperf usion (Rat)	Myocardium	Decreased from 14.3 pg/mL to 1.4 pg/mL with HSP70 induction	[24]
TNF-α	Cuproptosis- induced Macrophage Activation	Cell culture supernatant	~1200 pg/mL (vs. <200 pg/mL in HMGB1-/-)	[21]
IL-6	Cuproptosis- induced Macrophage Activation	Cell culture supernatant	~80 pg/mL (vs. <20 pg/mL in HMGB1-/-)	[21]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study endogenous danger signals in sterile inflammation.

Induction of Sterile Liver Injury in Mice (Acetaminophen Overdose Model)

This protocol describes the induction of acute liver injury, a model of sterile inflammation, using a toxic dose of acetaminophen (APAP).

Materials:

Male C57BL/6 mice (8-10 weeks old)

- Acetaminophen (Sigma-Aldrich)
- Sterile PBS
- Heating pad
- Insulin syringes

- Fast mice overnight (12-16 hours) with free access to water.
- Prepare a fresh solution of acetaminophen in sterile PBS at a concentration of 30 mg/mL.
 Warm the solution to 37°C to dissolve the APAP completely.
- Weigh each mouse and calculate the required volume for a dose of 300 mg/kg.
- · Administer the acetaminophen solution via intraperitoneal injection.
- Return the mice to their cages with free access to food and water.
- Monitor the mice for signs of distress.
- At desired time points (e.g., 6, 12, 24 hours) post-injection, euthanize the mice and collect blood (via cardiac puncture) and liver tissue for analysis.

Quantification of HMGB1 in Serum by ELISA

This protocol outlines the steps for measuring the concentration of HMGB1 in serum samples using a sandwich enzyme-linked immunosorbent assay (ELISA).

Materials:

- HMGB1 ELISA kit (e.g., IBL International, #ST51011)
- Serum samples
- Microplate reader

- Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.[5][19][29][30][31]
- Add 100 µL of standard or sample to each well of the antibody-coated microplate.[19]
- Incubate for 1-2 hours at 37°C.[19]
- Aspirate the liquid from each well and wash the plate 3-5 times with the provided wash buffer.[19]
- Add 100 μL of biotinylated detection antibody to each well and incubate for 1 hour at 37°C.
 [19]
- Repeat the aspiration and wash steps.
- Add 100 μL of HRP-streptavidin conjugate to each well and incubate for 30 minutes at 37°C.
 [19]
- Repeat the aspiration and wash steps.
- Add 90 μL of TMB substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.[19]
- Add 50 µL of stop solution to each well.[19]
- Immediately read the absorbance at 450 nm using a microplate reader.
- Calculate the concentration of HMGB1 in the samples by referring to the standard curve.

Measurement of Extracellular ATP Release

This protocol describes the quantification of ATP released from cultured cells using a luciferase-based assay.

Materials:

Cultured cells of interest

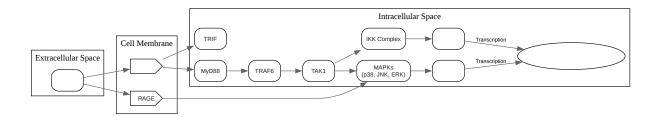
- ATP assay kit (e.g., Promega RealTime-Glo™ Extracellular ATP Assay)
- Luminometer

- Plate cells in a white-walled, clear-bottom 96-well plate and culture overnight.
- Prepare the ATP assay reagent according to the manufacturer's instructions.
- Add the assay reagent to each well.
- Treat the cells with the desired stimulus to induce ATP release.
- Immediately measure the luminescence using a luminometer. Kinetic readings can be taken to monitor ATP release over time.
- Calculate the concentration of extracellular ATP based on a standard curve generated with known concentrations of ATP.

Isolation and Quantification of Mitochondrial DNA (mtDNA) from Plasma

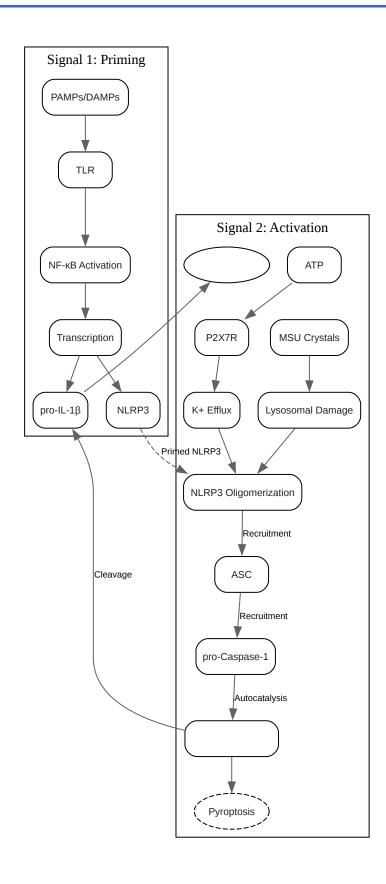
This protocol details the extraction of circulating mtDNA from plasma and its quantification by quantitative PCR (qPCR).

Materials:


- Plasma samples
- DNA extraction kit (e.g., Qiagen QIAamp DNA Blood Mini Kit)
- qPCR primers for a mitochondrial gene (e.g., human ND1) and a nuclear gene (e.g., human B2M) for normalization
- qPCR master mix
- Real-time PCR system

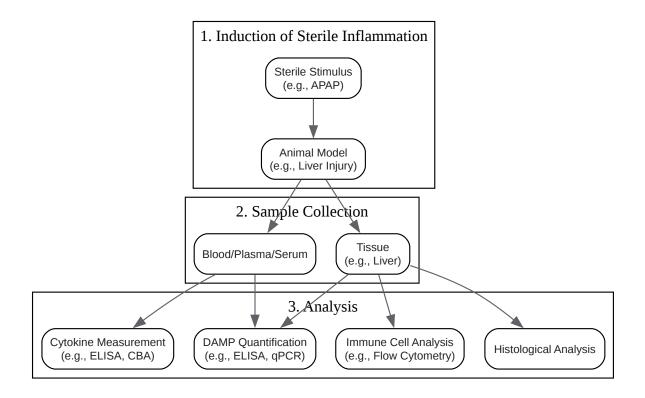
- Isolate total DNA from plasma samples using the DNA extraction kit according to the manufacturer's protocol.[7]
- Elute the DNA in nuclease-free water.
- Prepare qPCR reactions containing the isolated DNA, primers for the mitochondrial and nuclear genes, and qPCR master mix.[7]
- Perform qPCR using a standard thermal cycling protocol.
- Quantify the copy number of the mitochondrial and nuclear genes using a standard curve generated from plasmids containing the target sequences.
- Express the mtDNA levels as copies per milliliter of plasma, normalized to the nuclear DNA content if desired.

Visualization of Signaling Pathways and Workflows


The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows in the study of endogenous danger signals.

Click to download full resolution via product page

Caption: HMGB1 Signaling Pathway.



Click to download full resolution via product page

Caption: NLRP3 Inflammasome Activation.

Click to download full resolution via product page

Caption: General Experimental Workflow.

Conclusion

The study of endogenous danger signals has revolutionized our understanding of sterile inflammation. The identification of **DAMP**s and their cognate receptors has provided crucial insights into the pathogenesis of a wide range of inflammatory diseases and has opened up new avenues for therapeutic intervention. This technical guide provides a comprehensive overview of the key **DAMP**s, their signaling pathways, and the experimental methodologies used to investigate their roles in sterile inflammation. As research in this field continues to evolve, a deeper understanding of the complex interplay between **DAMP**s and the innate immune system will undoubtedly lead to the development of novel and more targeted therapies for inflammatory disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. An Essential Role for Fibronectin Extra Type III Domain A in Pulmonary Fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-mobility group box-1 in sterile inflammation PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ibl-international.com [ibl-international.com]
- 6. RAGE (receptor) Wikipedia [en.wikipedia.org]
- 7. iris.unife.it [iris.unife.it]
- 8. P2X7 Interactions and Signaling Making Head or Tail of It PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Heat Shock Protein 70 Protects the Heart from Ischemia/Reperfusion Injury through Inhibition of p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BioKB Publication [biokb.lcsb.uni.lu]
- 15. Intra-articular hyaluronan (hyaluronic acid) and hylans for the treatment of osteoarthritis: mechanisms of action PMC [pmc.ncbi.nlm.nih.gov]
- 16. adipogen.com [adipogen.com]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Human HMGB1 ELISA Kit [ABIN6574155] Plasma, Serum [antibodies-online.com]

Foundational & Exploratory

- 20. Clinical Biomarker of Sterile Inflammation, HMGB1, in Patients with Chronic Non-Specific Low Back Pain: A Pilot Cross-Sectional Study PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | HMGB1 is a mediator of cuproptosis-related sterile inflammation [frontiersin.org]
- 22. frontiersin.org [frontiersin.org]
- 23. journals.ekb.eg [journals.ekb.eg]
- 24. Heat shock protein upregulation lowers cytokine levels after ischemia and reperfusion -PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Hyaluronan concentration and size distribution in human knee synovial fluid: variations with age and cartilage degeneration PMC [pmc.ncbi.nlm.nih.gov]
- 27. Receptor for Advanced Glycation End Products (RAGE): A Pivotal Hub in Immune Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 28. Role of Heparanase Urinary Level in Type 2 Diabetic Patients with and without Nephropathy. [journals.ekb.eg]
- 29. Progress in Assays of HMGB1 Levels in Human Plasma—The Potential Prognostic Value in COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 30. Human HMGB1 ELISA Kit (A76688) [antibodies.com]
- 31. elkbiotech.com [elkbiotech.com]
- To cite this document: BenchChem. [Endogenous Danger Signals in Sterile Inflammation: A
 Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b591043#endogenous-danger-signals-in-sterile-inflammation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com